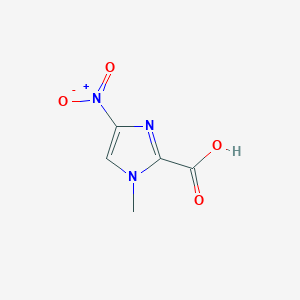
Futokadsurin C
Übersicht
Beschreibung
Futokadsurin C is a natural compound classified as a lignan. It is primarily found in the aerial parts of the plant Piper futokadsura. The compound is characterized by its tetrahydrofuran structure, substituted by methyl groups at positions 3 and 4, a 3,4-dimethoxyphenyl group at position 5, and a 1,3-benzodioxol-5-yl moiety at position 2 . This compound exhibits various biological activities, including inhibitory effects on nitric oxide production .
Wissenschaftliche Forschungsanwendungen
Futokadsurin C has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of Futokadsurin C is nitric oxide synthase (EC 1.14.13.39) . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule. This compound acts as an inhibitor of this enzyme .
Mode of Action
This compound interacts with nitric oxide synthase, inhibiting its activity . This results in a decrease in the production of nitric oxide. Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, immune response, and neurotransmission. By inhibiting nitric oxide synthase, this compound can potentially influence these processes.
Biochemical Pathways
The inhibition of nitric oxide synthase by this compound affects the nitric oxide pathway . Nitric oxide is involved in various signaling pathways, including those related to immune response and neurotransmission. Therefore, the inhibition of nitric oxide production can have downstream effects on these pathways.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nitric oxide production . This can influence various physiological processes, including immune response and neurotransmission.
Biochemische Analyse
Biochemical Properties
Futokadsurin C has been found to exhibit inhibitory activity against the production of nitric oxide (NO) . This suggests that it interacts with nitric oxide synthase, an enzyme involved in the production of NO
Cellular Effects
NO is a key signaling molecule in many physiological and pathological processes, including inflammation and vasodilation .
Molecular Mechanism
Its inhibitory effect on NO production suggests that it may bind to and inhibit the activity of nitric oxide synthase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Futokadsurin C is typically isolated from the aerial parts of Piper futokadsura through solvent extraction and purification processes . The plant material is subjected to methanol extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through plant extraction, which involves selecting plant materials with high concentrations of this compound, such as bark or leaves, and using solvent extraction and separation techniques to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Futokadsurin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Futokadsurin A: Another lignan isolated from Piper futokadsura, with a similar structure but different substituents.
Futokadsurin B: Similar to Futokadsurin C, but with variations in the methoxy and methylenedioxy groups.
Kadsurenone: A neolignan with inhibitory effects on platelet aggregation.
Uniqueness: this compound is unique due to its specific substitution pattern on the tetrahydrofuran ring and its potent inhibitory activity against nitric oxide production . This makes it a valuable compound for research in inflammation and immune response.
Eigenschaften
IUPAC Name |
5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDOSKNXLVXIP-WVGOSAFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of futokadsurin C, and how was this determined?
A1: this compound is a tetrahydrofuran lignan with the systematic name (7R,8R,7'S,8'S)-3,4-methylenedioxy-3',4'-dimethoxy-7,7'-epoxylignan. [] Its molecular formula is C21H24O6. [] The structure of this compound was elucidated using spectroscopic methods, likely including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] While the specific spectroscopic data isn't detailed in the provided abstract, these techniques help determine the connectivity and arrangement of atoms within a molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)











